Cas no 882-09-7 (Clofibric acid)

Clofibric acid, an active metabolite of lipid fiber regulator clofibrate, etofibrate and etofyllinclofibrate, is PPAR α The agonist has hypolipidemic effect Clofibric acid is also a herbicide
Clofibric acid structure
Clofibric acid structure
Clofibric acid
882-09-7
C10H11ClO3
214.645542383194
MFCD00004192
40188
2797

Clofibric acid Properties

Names and Identifiers

    • 2-(4-Chlorophenoxy)-2-methylpropanoic acid
    • Clofibric acid
    • 2-(4-Chlorophenoxy)-2-methylpropionic acid~Clofibric acid
    • 2-(4-Chlorophenoxy)isobutyric acid
    • R(+)-2-(4-chloro-2-methyl phenoxy) propionic acid
    • 4-Chlorophenoxy-iso-butyrcc Acid
    • 2-(4-Chlorophenoxy)-2-methylpropionic acid
    • 2-(p-Chlorophenoxy)-2-methylpropionic acid
    • 4-Chlorophenoxy Isobutyric Acid
    • Chlorofibrinic acid
    • 2-(p-chlorophenoxy)-isobutyric acid
    • 4-CPIB
    • Arteriohom
    • Clofibric
    • Clofibrin
    • PCIB
    • PCPIB
    • Regadrin
    • Regulipid
    • Clofibrinic acid
    • Chlorfibrinic acid
    • Chlorophibrinic acid
    • Clofibrate free acid
    • Clofibrinsaeure
    • Propanoic acid, 2-(4-chlorophenoxy)-2-methyl-
    • 2-(p-Chlorophenoxy)isobutyric acid
    • alpha-(p-Chlorophenoxy)isobutyric acid
    • Acido clofibrico
    • Acide clofibri
    • 2-(4-Chlorophenoxy)-2-methylpropanoic acid (ACI)
    • Propionic acid, 2-(p-chlorophenoxy)-2-methyl- (6CI, 7CI, 8CI)
    • (p-Chlorophenoxy)isobutyric acid
    • 2-(4-Chlorophenoxy)-2-methylpropanic acid
    • 2-(p-Chlorophenoxy)-2-methylpropanoic acid
    • 2-[(4-Chlorophenyl)oxy]-2-methylpropionic acid
    • 4-Chlorophenoxyisobutyric acid
    • Clofibrilic acid
    • CPIB
    • CPIBA
    • MeSH ID: D002995
    • NSC 1149
    • α-(4-Chlorophenoxy)-α-methylpropionic acid
    • α-(4-Chlorophenoxy)isobutyric acid
    • α-(p-Chlorophenoxy)isobutyric acid
    • +Expand
    • MFCD00004192
    • TXCGAZHTZHNUAI-UHFFFAOYSA-N
    • 1S/C10H11ClO3/c1-10(2,9(12)13)14-8-5-3-7(11)4-6-8/h3-6H,1-2H3,(H,12,13)
    • O=C(C(C)(C)OC1C=CC(Cl)=CC=1)O
    • 1874067

Computed Properties

  • 214.04000
  • 1
  • 3
  • 3
  • 14
  • 207
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 2.6
  • nothing
  • 0
  • 46.5

Experimental Properties

  • 2.58200
  • 46.53000
  • 2378
  • 1.541
  • 308.11°C (rough estimate)
  • 120-122 °C (lit.)
  • 3108
  • Crystalline solid
  • Not determined
  • 1.266

Clofibric acid Security Information

Clofibric acid Customs Data

  • 2918990090
  • China Customs Code:

    2918990090

    Overview:

    2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

Clofibric acid Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0033BG-5g
2-(4-Chlorophenoxy)Isobutyric Acid
882-09-7 98%
5g
$11.00 2024-04-20
A2B Chem LLC
AB43468-5g
2-(4-Chlorophenoxy)-2-methylpropanoic acid
882-09-7 98%
5g
$10.00 2024-04-19
abcr
AB115021-25 g
2-(4-Chlorophenoxy)isobutyric acid, 97%; .
882-09-7 97%
25 g
€59.10 2023-07-20
Ambeed
A299870-5g
2-(4-Chlorophenoxy)-2-methylpropanoic acid
882-09-7 98%
5g
$13.0 2024-07-18
Apollo Scientific
OR28848-25g
2-(4-Chlorophenoxy)-2-methylpropanoic acid
882-09-7 97+%
25g
£78.00 2024-08-02
Chemenu
CM110533-500g
Clofibric acid
882-09-7 95+%
500g
$91 2022-05-27
ChemScence
CS-4700-100mg
Clofibric acid
882-09-7 99.77%
100mg
$60.0 2021-09-02
Enamine
EN300-18267-0.05g
2-(4-chlorophenoxy)-2-methylpropanoic acid
882-09-7 95%
0.05g
$19.0 2023-09-19
eNovation Chemicals LLC
D953875-500g
2-(4-Chlorophenoxy)Isobutyric Acid
882-09-7 99%
500g
$180 2022-05-25
Key Organics Ltd
HS-0042-1MG
Clofibric acid
882-09-7 >97%
1mg
£36.00 2023-09-08

Clofibric acid Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride ,  Polyethylene glycol Solvents: Water
Reference
Synthesis of clofibric acid under PTC condition
Chen, Yi-Ping, Zhongguo Yiyao Gongye Zazhi, 2000, 31(6), 281-282

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Potassium hydroxide ,  Trioctylmethylammonium chloride ,  Polyethylene glycol Solvents: Acetone ,  Water ;  32 - 35 °C; 20 min, 32 - 35 °C
1.2 35 °C → reflux; 50 min, reflux
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 2, reflux; reflux → rt; 1.5 h, rt
Reference
Improvement of synthesis process for p-Chlorophenoxyisobutyric acid
Fang, Hui-zhen; et al, Guangzhou Huagong, 2010, 38(7), 99-100

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone ,  Water ;  rt; 0.5 h, reflux
1.2 Solvents: Acetone ;  reflux; 3.5 h, reflux
Reference
Synthesis and preliminary antihyperlipidaemic activities evaluation of andrographolide derivatives
Wang, Bin; et al, Medicinal Chemistry, 2012, 8(2), 293-298

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  3 h, 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
Reference
Design, Synthesis of Novel, Potent, Selective, Orally Bioavailable Adenosine A2A Receptor Antagonists and Their Biological Evaluation
Basu, Sujay ; et al, Journal of Medicinal Chemistry, 2017, 60(2), 681-694

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Sodium hydroxide ;  5 h, 50 °C; 50 °C → rt
1.2 Reagents: Hydrochloric acid ;  acidified
Reference
The combination of sesamol and clofibric acid moieties leads to a novel potent hypolipidemic agent with antioxidant, anti-inflammatory and hepatoprotective activity
Xie, Yundong; et al, Bioorganic & Medicinal Chemistry Letters, 2021, 44,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; 30 min, 50 °C; 50 °C → rt
1.2 Catalysts: Tetrabutylammonium iodide ,  Potassium iodide ;  rt; 12 h, 50 °C; cooled
1.3 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Reference
Liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives from poly(ethylene glycol)-supported 2-bromo-2-methylpropanoate
Huang, Bin; et al, Journal of the Chinese Chemical Society (Taipei, 2007, 54(3), 575-578

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Acetone
Reference
ipso Nitration in p-halophenyl ethers
Clewley, Robin G.; et al, Canadian Journal of Chemistry, 1989, 67(9), 1472-9

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methyl ethyl ketone ;  0.5 h, rt → 50 °C; 1 h, 50 °C
1.2 Solvents: Methyl ethyl ketone ;  1 h, 50 °C; 1.5 h, 50 °C
Reference
Improved method for the synthesis of 2-methyl-2-aryloxypropanoic acid derivatives
Davis, Roman D.; et al, Synthesis, 2004, (12), 1959-1962

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Methyl ethyl ketone ;  rt → 50 °C; 2 h, 50 °C
1.2 Solvents: Methyl ethyl ketone ;  8 h, 50 °C; 3 h, 50 °C
1.3 Reagents: Water ;  overnight, rt
1.4 Reagents: Sodium bisulfite ,  Hydrochloric acid Solvents: Water ;  overnight, pH 6.5, rt
1.5 Reagents: Hydrochloric acid Solvents: Water ;  pH 1.6
Reference
Pd(II)-Catalyzed ortho- or meta-C-H Olefination of Phenol Derivatives
Dai, Hui-Xiong; et al, Journal of the American Chemical Society, 2013, 135(20), 7567-7571

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  12 h, 70 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  16 h, 60 °C; 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, 0 °C
Reference
Direct synthesis and applications of solid silylzinc reagents
Chandrasekaran, Revathi; et al, ChemRxiv, 2021, 1, 1-10

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Water ;  neutralized, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt; rt → 80 °C; 3 h, 75 - 80 °C
Reference
Novel Shikonin Derivatives Targeting Tubulin as Anticancer Agents
Guo, Jing; et al, Chemical Biology & Drug Design, 2014, 84(5), 603-615

Synthetic Circuit 12

Reaction Conditions
1.1 Solvents: Dichloromethane ,  Trifluoroacetic acid ;  5 h, rt
Reference
Site-Directed Fragment-Based Screening for the Discovery of Protein-Protein Interaction Stabilizers
Sijbesma, Eline; et al, Journal of the American Chemical Society, 2019, 141(8), 3524-3531

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Sodium hydroxide ,  Hydrochloric acid Solvents: Water ;  50 °C
Reference
Optimization of clofibrate with O-desmethyl anetholtrithione lead to a novel hypolipidemia compound with hepatoprotective effect
Liu, Haitao; et al, Bioorganic & Medicinal Chemistry Letters, 2022, 72,

Synthetic Circuit 14

Reaction Conditions
Reference
Late-Stageβ-C(sp3)-H Deuteration of Carboxylic Acids
Uttry, Alexander; et al, Journal of the American Chemical Society, 2021, 143(29), 10895-10901

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
Reference
Selective radical cascade (4+2) annulation with olefins towards the synthesis of chroman derivatives via organo-photoredox catalysis
Guan, Zhipeng; et al, Chemical Science, 2022, 13(21), 6316-6321

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Potassium carbonate ,  Sulfuric acid magnesium salt (1:1) ;  overnight, rt → 100 °C
2.1 Solvents: Dichloromethane ,  Trifluoroacetic acid ;  5 h, rt
Reference
Site-Directed Fragment-Based Screening for the Discovery of Protein-Protein Interaction Stabilizers
Sijbesma, Eline; et al, Journal of the American Chemical Society, 2019, 141(8), 3524-3531

Synthetic Circuit 17

Reaction Conditions
1.1 Reagents: Dicyclohexylcarbodiimide Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  24 h, rt
2.1 Reagents: Sodium hydride Solvents: Dimethylformamide ,  Tetrahydrofuran ;  rt; 30 min, 50 °C; 50 °C → rt
2.2 Catalysts: Tetrabutylammonium iodide ,  Potassium iodide ;  rt; 12 h, 50 °C; cooled
2.3 Reagents: Sodium hydroxide Solvents: Water ;  12 h, rt
2.4 Reagents: Hydrochloric acid Solvents: Water ;  pH 2 - 3, rt
Reference
Liquid-phase synthesis of 2-methyl-2-aryloxypropanoic acid derivatives from poly(ethylene glycol)-supported 2-bromo-2-methylpropanoate
Huang, Bin; et al, Journal of the Chinese Chemical Society (Taipei, 2007, 54(3), 575-578

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water ;  20 min, 75 °C
Reference
Substituted tertiary phosphine Ru(II) organometallics: Catalytic utility on the hydrolysis of etofibrate in pharmaceuticals
Reddy, P. Muralidhar; et al, Spectrochimica Acta, 2008, (5), 1231-1237

Clofibric acid Raw materials

Clofibric acid Preparation Products

Clofibric acid Suppliers

J&K Scientific
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CAI JING LI
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Nantong Reform Petro-chemical Co.,Ltd
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Clofibric acid Related Literature

Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:882-09-7)2-(4-Chlorophenoxy)-2-methylpropionic acid
sfd3115
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200kg
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